

# synthesis of Dimethyl cyclobutane-1,1-dicarboxylate from dimethyl malonate

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## Compound of Interest

Compound Name: *Dimethyl cyclobutane-1,1-dicarboxylate*

Cat. No.: *B156252*

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## Application Note: Synthesis of Dimethyl Cyclobutane-1,1-dicarboxylate

### Introduction: The Utility of the Cyclobutane Scaffold

The cyclobutane motif is a valuable structural component in medicinal chemistry and materials science. Its inherent ring strain imparts unique conformational properties that can be exploited to create potent biological probes and novel materials. **Dimethyl cyclobutane-1,1-dicarboxylate** is a key synthetic intermediate, providing a versatile scaffold for the elaboration of more complex cyclobutane-containing molecules. This application note provides a detailed, field-proven protocol for the synthesis of this building block starting from readily available dimethyl malonate and 1,3-dibromopropane. The methodology is based on the classical malonic ester synthesis, a robust and reliable C-C bond-forming strategy.<sup>[1][2]</sup>

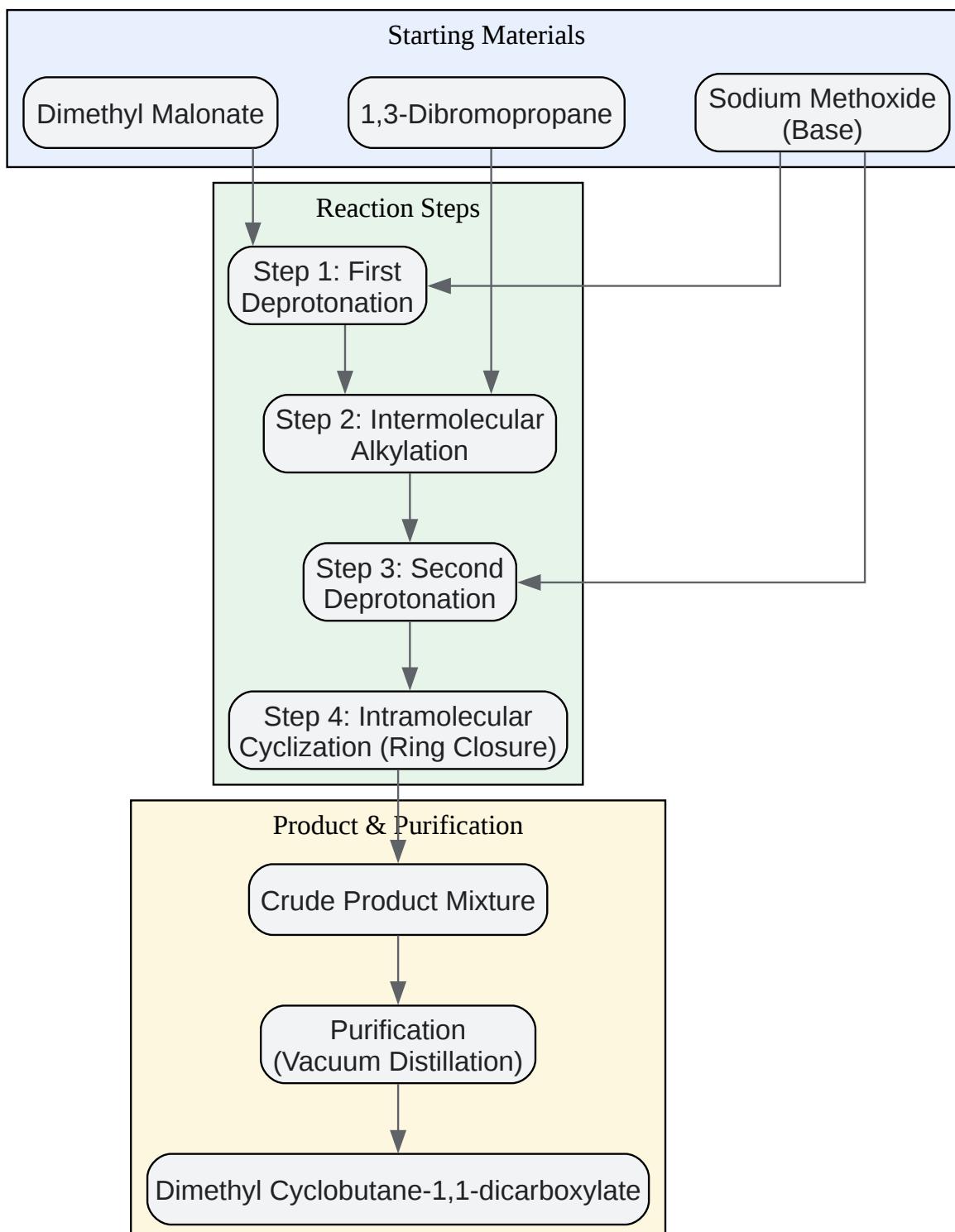
### Reaction Mechanism: A Tandem Alkylation Approach

The synthesis proceeds via a tandem intermolecular and intramolecular SN2 reaction sequence. The process is initiated by the deprotonation of dimethyl malonate, which possesses unusually acidic  $\alpha$ -hydrogens ( $pK_a \approx 13$  in DMSO) due to the resonance stabilization of the resulting carbanion by the two adjacent ester groups.<sup>[3]</sup>

## Step-by-Step Mechanism:

- Enolate Formation: A strong base, such as sodium methoxide, abstracts an acidic  $\alpha$ -proton from dimethyl malonate to form a nucleophilic methoxycarbonyl-stabilized enolate.
- Intermolecular SN2 Alkylation: The malonate enolate attacks one of the electrophilic carbon atoms of 1,3-dibromopropane in a standard SN2 reaction, displacing a bromide ion and forming dimethyl 2-(3-bromopropyl)malonate.
- Second Deprotonation: The remaining  $\alpha$ -proton on the substituted malonate is still acidic and is abstracted by the base to form a new enolate.
- Intramolecular SN2 Cyclization: The newly formed carbanion executes an intramolecular SN2 attack on the terminal carbon bearing the second bromine atom. This ring-closing step forms the four-membered cyclobutane ring and expels the final bromide ion, yielding the desired product.

The entire workflow can be visualized as follows:

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Caption: Experimental workflow for the synthesis of **Dimethyl Cyclobutane-1,1-dicarboxylate**.

The detailed arrow-pushing mechanism is depicted below:



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